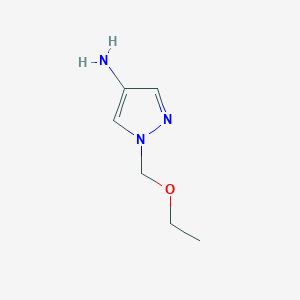
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is a cyclic organobromine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 137-138°C. It is also known as trans-1-Bromomethyl-3-tert-butoxycyclobutane. This compound is used in a variety of chemical synthesis processes and has many potential applications in scientific research.
Aplicaciones Científicas De Investigación
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has many potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, peptides, and polymers. It has also been used as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of polymeric materials.
Mecanismo De Acción
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is a reagent that is used in a variety of chemical synthesis processes. It is believed to act as a Lewis acid, which is a type of molecule that can donate a pair of electrons to form a covalent bond. This enables the formation of new molecules from existing molecules.
Biochemical and Physiological Effects
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to be non-toxic and is not known to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored at room temperature for long periods of time. However, it is a highly reactive compound and must be handled with care in order to avoid potential hazards.
Direcciones Futuras
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has many potential applications in scientific research. It can be used in a variety of chemical synthesis processes, and it has potential applications in the synthesis of pharmaceuticals, polymers materials, and heterocyclic compounds. Additionally, further research is needed to determine the biochemical and physiological effects of this compound on humans and animals. Finally, more research is needed to determine the potential applications of this compound in the field of nanotechnology.
Métodos De Síntesis
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is synthesized through a process of reaction between 1-bromo-3-tert-butoxycyclobutane and a catalytic amount of sodium hydride. The reaction is carried out in a solution of dimethylformamide (DMF) at a temperature of 0°C. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans involves the reaction of a cyclobutane derivative with a bromomethylating agent and a tert-butoxy group. The reaction is carried out under specific conditions to obtain the desired product.", "Starting Materials": [ "Cyclobutane derivative", "Bromomethylating agent", "Tert-butoxy group" ], "Reaction": [ "Step 1: The cyclobutane derivative is reacted with the bromomethylating agent in the presence of a catalyst to form a bromomethyl cyclobutane intermediate.", "Step 2: The tert-butoxy group is added to the bromomethyl cyclobutane intermediate using a suitable reagent and under specific conditions to obtain the desired product, rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans." ] } | |
Número CAS |
2763741-30-4 |
Nombre del producto |
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans |
Fórmula molecular |
C9H17BrO |
Peso molecular |
221.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




